molecular formula C15H15ClN2O B3917306 N-(5-chloro-2-pyridinyl)-4-isopropylbenzamide

N-(5-chloro-2-pyridinyl)-4-isopropylbenzamide

Cat. No.: B3917306
M. Wt: 274.74 g/mol
InChI Key: MROWFOPEHUURKP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-pyridinyl)-4-isopropylbenzamide, commonly known as GW 501516, is a synthetic drug that was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the athletic community due to its ability to enhance endurance and performance. Despite its potential benefits, the drug has been banned by the World Anti-Doping Agency (WADA) due to concerns over its safety and ethical implications.

Mechanism of Action

GW 501516 works by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in metabolism and energy production. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake, resulting in improved endurance and performance.
Biochemical and Physiological Effects:
GW 501516 has been shown to improve endurance and performance in animal studies. It has also been shown to increase the expression of genes involved in fatty acid oxidation and glucose uptake in skeletal muscle. However, its effects on human performance are still unclear, and further research is needed.

Advantages and Limitations for Lab Experiments

GW 501516 has several advantages for use in laboratory experiments. It has a high affinity for PPARδ, making it a potent agonist for the receptor. It is also stable and easy to synthesize, making it readily available for research purposes. However, its use in laboratory experiments is limited by ethical concerns and the potential for abuse in the athletic community.

Future Directions

Future research on GW 501516 should focus on its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. Additionally, further studies are needed to investigate its effects on human performance and the potential risks associated with its use. The development of safer and more effective PPARδ agonists may also be an area of future research.

Scientific Research Applications

GW 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and decrease the risk of atherosclerosis. Additionally, it has been investigated for its potential use in the treatment of cancer and neurodegenerative diseases.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-10(2)11-3-5-12(6-4-11)15(19)18-14-8-7-13(16)9-17-14/h3-10H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROWFOPEHUURKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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